molecular formula C9H4BrClFN B2499011 4-Bromo-6-chloro-7-fluoroquinoline CAS No. 1600099-70-4

4-Bromo-6-chloro-7-fluoroquinoline

Cat. No.: B2499011
CAS No.: 1600099-70-4
M. Wt: 260.49
InChI Key: PWVDTYMYFOHCRK-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-7-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of halogen atoms such as bromine, chlorine, and fluorine into the quinoline structure can significantly enhance its biological activity and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction, where a quinoline derivative is treated with halogenating agents such as bromine, chlorine, and fluorine under controlled conditions . For example, the reaction of 4,7-dichloroquinoline with bromine and fluorine sources can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-6-chloro-7-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVDTYMYFOHCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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